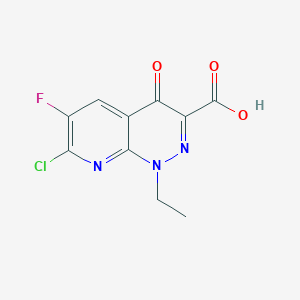![molecular formula C26H22Cl2K4N4O22S6 B053938 6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy CAS No. 120583-77-9](/img/structure/B53938.png)
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy], commonly known as DCDHF-DA, is a fluorescent dye that is widely used in scientific research applications. This compound is synthesized through a specific chemical process and has unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of DCDHF-DA involves its ability to bind to specific cellular structures and emit fluorescent light when excited by a specific wavelength of light. This allows researchers to visualize various cellular processes in real-time and monitor changes over time.
生化和生理效应
DCDHF-DA has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound is non-toxic and has low background fluorescence, which allows for accurate and reliable measurements. Additionally, DCDHF-DA is membrane-permeable, which allows it to enter cells and bind to specific cellular structures.
实验室实验的优点和局限性
The advantages of using DCDHF-DA in lab experiments include its high sensitivity, low background fluorescence, and non-toxic nature. However, there are some limitations to using this compound, including its limited spectral range and its sensitivity to pH changes.
未来方向
There are several future directions for research involving DCDHF-DA. One area of research is the development of new fluorescent dyes with improved spectral properties and increased sensitivity. Additionally, researchers are exploring new applications for DCDHF-DA in the study of various cellular processes, including apoptosis, autophagy, and oxidative stress. Finally, there is a growing interest in using DCDHF-DA in vivo to study various biological processes in living organisms.
合成方法
The synthesis of DCDHF-DA involves a series of chemical reactions that are carefully controlled to produce a high-quality product. The starting materials for this synthesis are 6,13-dichloro-3,10-bis(aminopropyl)phenothiazine and potassium bisulfite. These materials are reacted together to form the intermediate product, which is then further reacted with potassium hydroxide and potassium carbonate to produce the final product.
科学研究应用
DCDHF-DA is widely used in scientific research applications, particularly in the field of cell biology. This compound is used as a fluorescent probe to visualize various biological processes, including mitochondrial membrane potential, reactive oxygen species, and lipid peroxidation. DCDHF-DA is also used to study the effects of various drugs and toxins on cellular function.
属性
CAS 编号 |
120583-77-9 |
|---|---|
产品名称 |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy |
分子式 |
C26H22Cl2K4N4O22S6 |
分子量 |
1162.2 g/mol |
IUPAC 名称 |
tetrapotassium;2-[[6,13-dichloro-10-(2-sulfonatooxyethylamino)-4,11-bis(2-sulfonatooxyethylsulfonyl)-7H-[1,4]benzoxazino[2,3-b]phenoxazin-3-ylidene]amino]ethyl sulfate |
InChI |
InChI=1S/C26H26Cl2N4O22S6.4K/c27-17-19-23(53-21-13(31-19)1-3-15(29-5-7-49-57(37,38)39)25(21)55(33,34)11-9-51-59(43,44)45)18(28)20-24(17)54-22-14(32-20)2-4-16(30-6-8-50-58(40,41)42)26(22)56(35,36)12-10-52-60(46,47)48;;;;/h1-4,29,31H,5-12H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI 键 |
SWCACVRZNHFJBB-UHFFFAOYSA-J |
手性 SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES |
C1=CC(=C(C2=C1NC3=C(C4=C(C(=C3O2)Cl)N=C5C=CC(=NCCOS(=O)(=O)[O-])C(=C5O4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
规范 SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
同义词 |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethylsulfonyl]-5,12-dioxa-7,14-diazapentacene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
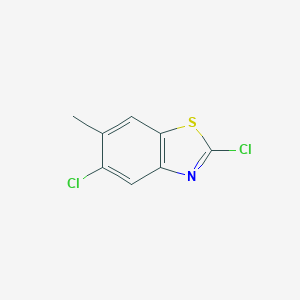
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
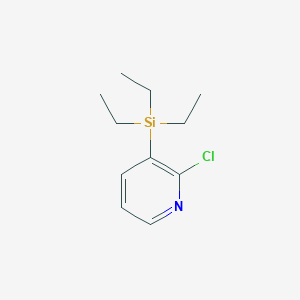
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
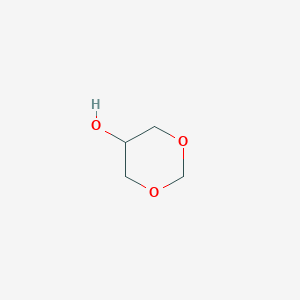
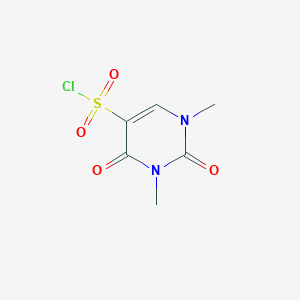
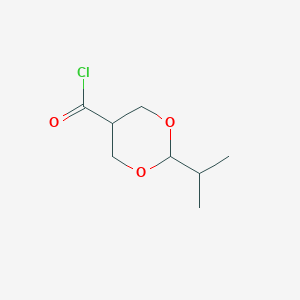
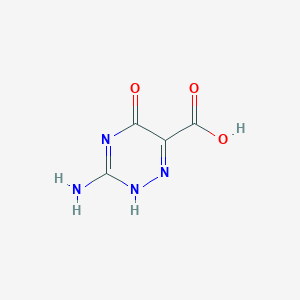
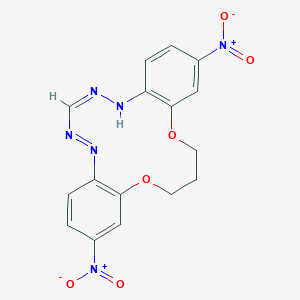
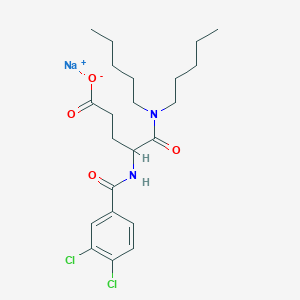
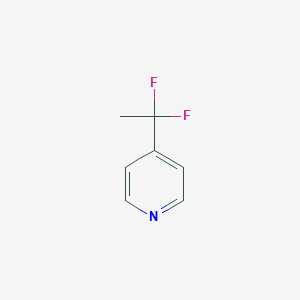
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
